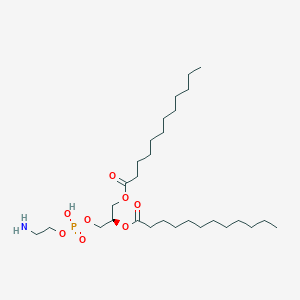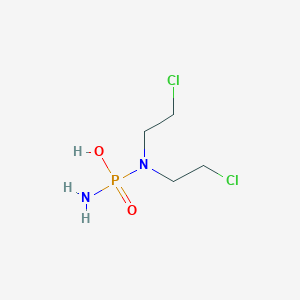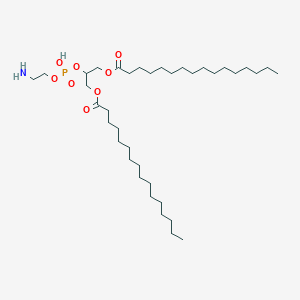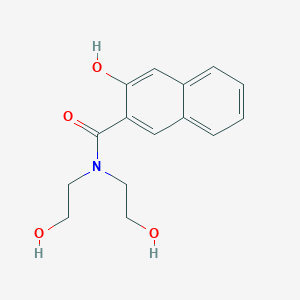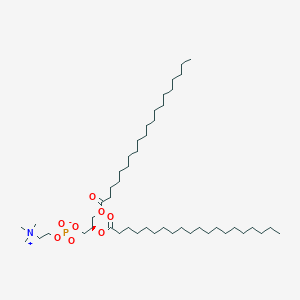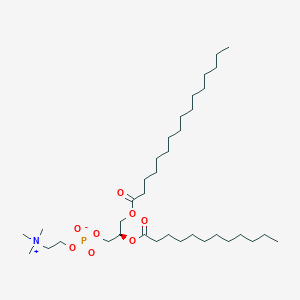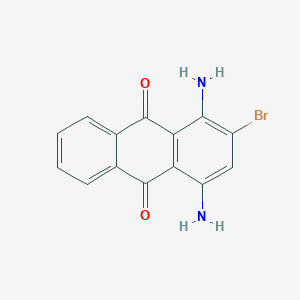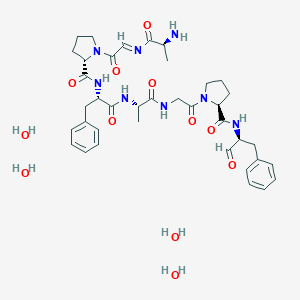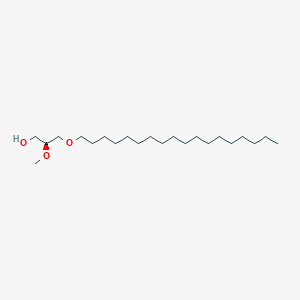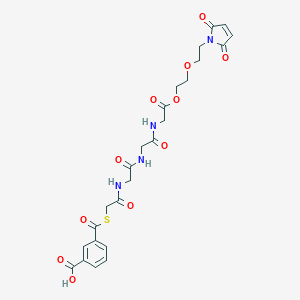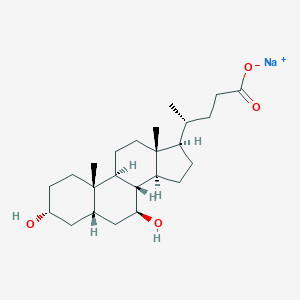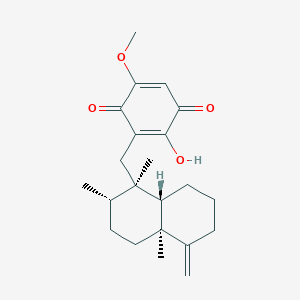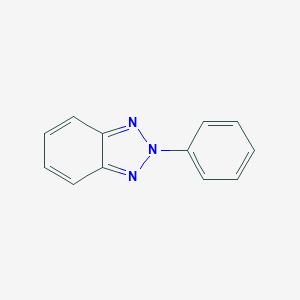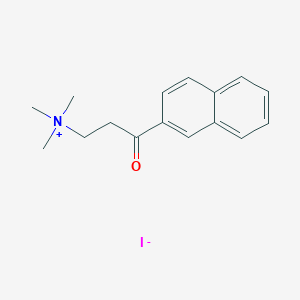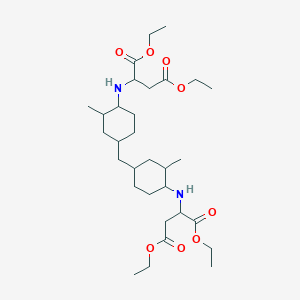
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, also known as BMEC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves its interaction with specific transporters in cell membranes that are responsible for the uptake of amino acids. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane binds to these transporters and inhibits their activity, preventing the transport of certain amino acids into the cell. This mechanism of action has been studied in detail and has led to a greater understanding of the processes involved in amino acid transport.
生化和生理效应
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to have a variety of biochemical and physiological effects, including inhibition of amino acid transport, modulation of neurotransmitter release, and regulation of insulin secretion. These effects have been studied in both in vitro and in vivo models, and have led to a greater understanding of the mechanisms involved in these processes.
实验室实验的优点和局限性
The use of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane in lab experiments has several advantages, including its specificity for certain transporters and its ability to inhibit amino acid transport. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis and the potential for off-target effects.
未来方向
There are several future directions for research involving Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, including the development of new synthesis methods to improve yield and purity, the identification of new targets for Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane inhibition, and the investigation of its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the mechanisms involved in Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane's effects on amino acid transport and other physiological processes.
合成方法
The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves several steps, starting with the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with diethylamine to form a beta-ketoamide, which is subsequently treated with ethyl chloroformate to produce the final product, Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane. The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
科学研究应用
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. One of the primary uses of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is as a tool for studying the transport of amino acids across cell membranes. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to inhibit the transport of certain amino acids, making it a valuable tool for studying the mechanisms involved in this process.
属性
CAS 编号 |
136210-32-7 |
|---|---|
产品名称 |
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane |
分子式 |
C31H54N2O8 |
分子量 |
582.8 g/mol |
IUPAC 名称 |
diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]amino]butanedioate |
InChI |
InChI=1S/C31H54N2O8/c1-7-38-28(34)18-26(30(36)40-9-3)32-24-13-11-22(15-20(24)5)17-23-12-14-25(21(6)16-23)33-27(31(37)41-10-4)19-29(35)39-8-2/h20-27,32-33H,7-19H2,1-6H3 |
InChI 键 |
YHVVJCQIMRGPPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
其他 CAS 编号 |
136210-32-7 |
物理描述 |
Liquid |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



